
Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been shown to increase the expression of antioxidant enzymes, leading to reduced oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in lab experiments is its ability to exhibit a range of biological activities at relatively low concentrations. Additionally, it is readily available and can be synthesized using simple and cost-effective methods.
One of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can limit its bioavailability and effectiveness in certain applications. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in specific experimental settings.
Direcciones Futuras
There are several future directions for the research and development of Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. These include:
1. Investigating its potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
2. Studying its effects on other signaling pathways, such as the PI3K/Akt and Wnt pathways.
3. Developing more efficient synthesis methods to improve yield and reduce cost.
4. Investigating its potential use as a natural preservative in the food industry.
5. Developing new formulations and delivery methods to improve its solubility and bioavailability.
In conclusion, this compound is a promising compound with a range of potential applications in medicine, agriculture, and industry. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a valuable tool for researchers studying a range of biological processes. While there are still limitations and challenges associated with its use, continued research and development of this compound have the potential to lead to significant advancements in various fields.
Métodos De Síntesis
The synthesis of Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves the reaction between 3-methoxybenzaldehyde, dimethyl 2,2-dimethyl-1,3-dioxane-4,6-dicarboxylate, and sodium methoxide in methanol. This reaction results in the formation of the desired compound with a yield of over 70%.
Aplicaciones Científicas De Investigación
Dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, this compound has been studied for its ability to enhance plant growth and improve crop yield. It has been shown to increase the activity of antioxidant enzymes in plants, leading to improved stress tolerance and growth.
In industry, this compound has been investigated for its potential use as a polymer stabilizer, UV absorber, and corrosion inhibitor.
Propiedades
Fórmula molecular |
C18H22O7 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
dimethyl 4-hydroxy-2-(3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C18H22O7/c1-18(22)9-12(19)14(16(20)24-3)13(15(18)17(21)25-4)10-6-5-7-11(8-10)23-2/h5-8,13-15,22H,9H2,1-4H3 |
Clave InChI |
JHKZXOLSVSSHII-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(C1C(=O)OC)C2=CC(=CC=C2)OC)C(=O)OC)O |
SMILES canónico |
CC1(CC(=O)C(C(C1C(=O)OC)C2=CC(=CC=C2)OC)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



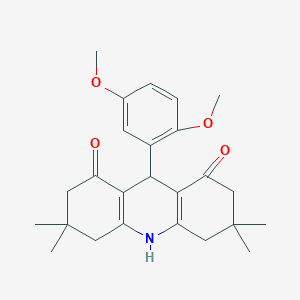
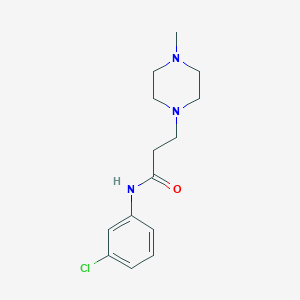
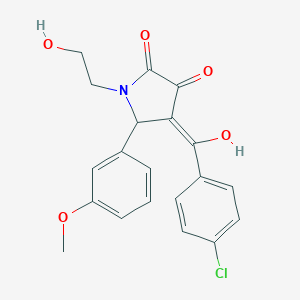

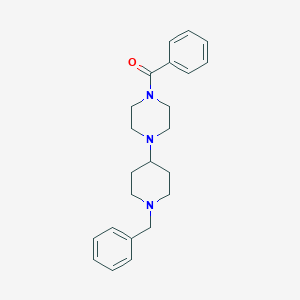



![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)
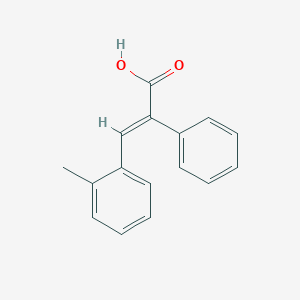



![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)